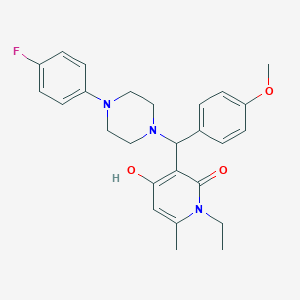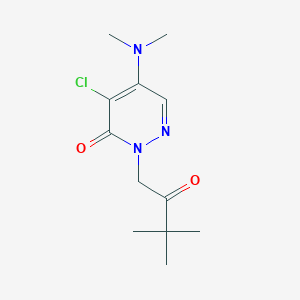
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is a synthetic organic compound with notable applications across various fields of scientific research. This compound is characterized by a chloro-substituted pyridazinone ring with dimethylamino and 3,3-dimethyl-2-oxobutyl groups attached. Its unique structure imparts distinct chemical properties and reactivity patterns.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone typically involves multi-step processes starting from readily available precursors. A common route includes:
Nitration of a pyridazine derivative: This involves reacting a pyridazine with nitrating agents such as nitric acid or a nitrating mixture to introduce a nitro group at a specific position.
Reduction of the nitro group: This step converts the nitro group to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Chlorination: The amino group is then chlorinated to form the desired chloro-substituted compound, using agents like thionyl chloride (SOCl₂).
Introduction of the dimethylamino group: The chloro-compound is reacted with dimethylamine under controlled conditions to yield the dimethylamino derivative.
Addition of the oxobutyl group: This step involves the reaction of the compound with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base to attach the oxobutyl group.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and yield. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and ensure high-purity output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-derivatives, with common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other oxidants.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed depend on the specific reactions and conditions. For example, oxidation might produce ketone or aldehyde derivatives, while substitution reactions can yield a wide array of functionalized compounds.
Chemistry:
Synthesis of Novel Compounds: Used as a building block for synthesizing complex molecules and heterocyclic compounds.
Catalysis Research: Studies involving catalytic processes and mechanism investigations.
Biology and Medicine:
Pharmacological Studies: Potential use as a lead compound in drug discovery due to its bioactive structure.
Enzyme Interaction Studies: Investigation of interactions with various enzymes and proteins.
Industry:
Agricultural Chemicals: Potential use in the development of pesticides and herbicides.
Material Science: Applications in the synthesis of novel materials with specific properties.
作用机制
Molecular Targets and Pathways: The mechanism by which 4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone exerts its effects often involves interactions with specific molecular targets such as enzymes, receptors, or DNA. It can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the binding domain.
相似化合物的比较
4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
4-Chloro-3(2H)-pyridazinone: Similar core structure, lacking specific substituents.
5-Dimethylamino-3(2H)-pyridazinone: Differing in the position of the dimethylamino group.
2-Oxobutyl pyridazinone derivatives: Varying by substituent groups on the oxobutyl chain.
These comparisons highlight the unique combination of substituents in this compound, which imparts distinct chemical and biological properties.
That should give you a comprehensive overview of this fascinating compound. Anything you’d like to dive deeper into?
属性
IUPAC Name |
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-12(2,3)9(17)7-16-11(18)10(13)8(6-14-16)15(4)5/h6H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIANCWEGZHJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
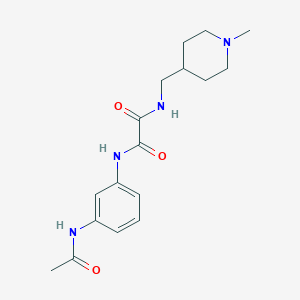


![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)
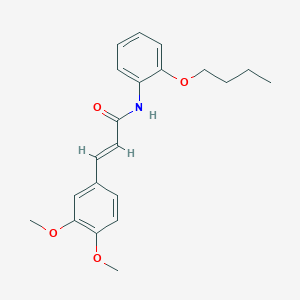
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914513.png)
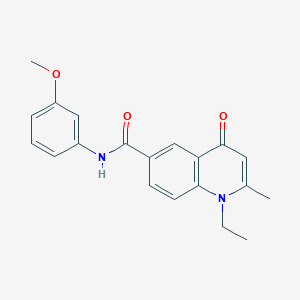
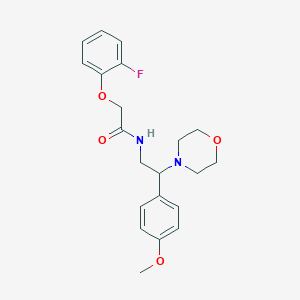


![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)
